N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
Description
This compound belongs to the acetohydrazide class, characterized by a central hydrazide backbone linked to a 4-ethyl-5-phenyl-1,2,4-triazole-3-thiol moiety and a 2-chloro-6-fluorophenylmethylidene group. The triazole ring enhances metabolic stability, while the chloro and fluoro substituents improve lipophilicity and bioavailability.
Properties
Molecular Formula |
C19H17ClFN5OS |
|---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H17ClFN5OS/c1-2-26-18(13-7-4-3-5-8-13)24-25-19(26)28-12-17(27)23-22-11-14-15(20)9-6-10-16(14)21/h3-11H,2,12H2,1H3,(H,23,27)/b22-11+ |
InChI Key |
TZFWVVXSRWSKHP-SSDVNMTOSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=C(C=CC=C2Cl)F)C3=CC=CC=C3 |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=C(C=CC=C2Cl)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate hydrazine derivative and an alkyne.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.
Condensation Reaction: The final step involves the condensation of the triazole derivative with 2-chloro-6-fluorobenzaldehyde in the presence of a base to form the desired hydrazide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The hydrazide moiety can be reduced to form an amine.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure could be exploited in the design of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets. The triazole ring and the hydrazide moiety are key functional groups that enable the compound to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s structure is compared to analogs with modifications in the triazole substituents, arylidene groups, or heterocyclic cores (Table 1).
Table 1: Structural and Functional Comparison of Analogs
Electronic and Physicochemical Properties
- Electron-Withdrawing Groups (EWGs): The 2-chloro-6-fluorophenyl group in the target compound introduces moderate EW effects, balancing lipophilicity and reactivity.
- Heterocyclic Cores: Purine-based analogs () exhibit distinct π-π stacking interactions compared to triazole derivatives, which may enhance binding to biological targets .
Key Research Findings
- Antithyroid Activity: The purine-based analog () demonstrated in vitro activity, suggesting triazole derivatives with EWGs may similarly target thyroid peroxidase .
- Structural Stability: Crystal structure analyses () reveal that substituents like nitro or methoxy groups influence molecular packing and stability .
Biological Activity
N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article delves into the compound's synthesis, biological mechanisms, and research findings regarding its activity against various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 417.9 g/mol. The compound features a triazole ring , a sulfanyl group , and a hydrazide moiety , which contribute to its biological activity by enabling interactions with various molecular targets within biological systems.
Biological Activity
Preliminary studies indicate that this compound exhibits notable antimicrobial and anticancer properties. The presence of the triazole ring is particularly significant, as triazole derivatives are known for their ability to inhibit various enzymes and receptors involved in disease progression.
Antimicrobial Activity
Research has shown that this compound may possess significant antimicrobial effects. In vitro studies have demonstrated its efficacy against several bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, compounds derived from similar structures have shown minimum inhibitory concentrations (MICs) ranging from 20–70 µM against resistant strains like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound's anticancer potential is linked to its ability to interfere with cellular pathways that promote cancer cell proliferation. Studies suggest that it may inhibit specific kinases involved in cancer progression, although further detailed investigations are needed to elucidate the exact mechanisms of action. The unique combination of functional groups in this compound allows it to bind effectively to target proteins, potentially leading to therapeutic effects against various cancer types .
Case Studies and Research Findings
Recent studies have focused on the synthesis of N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-[(4-ethyl-5-phenyldihydrazinyl)triazole] derivatives and their biological evaluations. Below is a summary table of relevant findings from various research articles:
The biological activity of N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-[...] can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole moiety plays a crucial role in binding to enzymes such as kinases, disrupting their function.
- Cellular Pathway Interference : The compound may affect signaling pathways involved in cell growth and apoptosis.
- Antimicrobial Action : Interaction with bacterial membranes or essential metabolic pathways can lead to bacterial cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
